4-Fluoro-2,6-dimethoxybenzaldehyde 4-Fluoro-2,6-dimethoxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 139549-11-4
VCID: VC21332780
InChI: InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3
SMILES: COC1=CC(=CC(=C1C=O)OC)F
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol

4-Fluoro-2,6-dimethoxybenzaldehyde

CAS No.: 139549-11-4

Cat. No.: VC21332780

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-2,6-dimethoxybenzaldehyde - 139549-11-4

Specification

CAS No. 139549-11-4
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
IUPAC Name 4-fluoro-2,6-dimethoxybenzaldehyde
Standard InChI InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3
Standard InChI Key HOGUCRFULNNZBQ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1C=O)OC)F
Canonical SMILES COC1=CC(=CC(=C1C=O)OC)F

Introduction

4-Fluoro-2,6-dimethoxybenzaldehyde is an aromatic aldehyde compound characterized by the presence of fluoro and methoxy substituents on a benzene ring, along with an aldehyde functional group. Its chemical structure is defined as C9H9FO3C_9H_9FO_3. This compound is significant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials due to its versatile chemical reactivity.

Synthesis

4-Fluoro-2,6-dimethoxybenzaldehyde can be synthesized through various methods, including:

  • Methoxylation of Fluorobenzaldehyde:

    • Starting with 4-fluorobenzaldehyde, methoxylation at the ortho positions can be achieved using dimethyl sulfate or methanol in the presence of a catalyst.

  • Selective Halogenation and Formylation:

    • A precursor like 2,6-dimethoxytoluene can undergo selective halogenation to introduce the fluoro group, followed by oxidation to form the aldehyde group.

These methods ensure high purity and yield, which are critical for subsequent applications.

Applications

4-Fluoro-2,6-dimethoxybenzaldehyde has diverse applications in chemical research and industry:

  • Pharmaceuticals: Used as an intermediate in synthesizing bioactive molecules such as antifungal agents or kinase inhibitors.

  • Agrochemicals: Serves as a precursor for herbicides and pesticides.

  • Material Science: Utilized in the development of functional polymers and dyes due to its aromatic nature.

Spectroscopic Data

To confirm its structure and purity, spectroscopic techniques are employed:

TechniqueCharacteristic Peaks/Signals
NMR (Proton)Signals for aromatic protons (~7 ppm), methoxy groups (~3.8 ppm), aldehyde proton (~10 ppm)
IR SpectroscopyAldehyde C=O stretch (~1700 cm⁻¹), C-F stretch (~1200 cm⁻¹), aromatic C-H stretch (~3100 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z = 184 (M⁺)

These analytical methods provide definitive proof of the compound's identity and structural integrity.

Reactivity

The unique electronic effects of its substituents make this compound reactive towards:

  • Nucleophilic Additions: The aldehyde group reacts with nucleophiles like amines and alcohols to form imines or acetals.

  • Electrophilic Substitutions: The aromatic ring undergoes substitution reactions facilitated by the electron-donating methoxy groups.

  • Oxidation/Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Safety and Handling

Like many aromatic aldehydes, 4-fluoro-2,6-dimethoxybenzaldehyde must be handled with care:

  • Hazards: May cause irritation to skin, eyes, and respiratory tract.

  • Precautions: Use gloves, goggles, and work in a well-ventilated area or fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

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